5,6,7,8-Tetrahydroisoquinolin-3-amine

Description

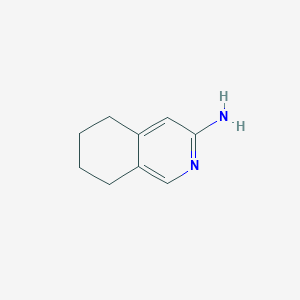

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJSKRANCYSNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CN=C(C=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535804 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69958-52-7 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-3-amine

Introduction

The 5,6,7,8-tetrahydroisoquinoline scaffold is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of an amino group at the 3-position furnishes a critical handle for further molecular elaboration, making 5,6,7,8-tetrahydroisoquinolin-3-amine a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic route to this important intermediate, designed for researchers, scientists, and professionals in drug development. The presented methodology emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the synthesis.

Part 1: Synthetic Strategy and Rationale: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 3-aminoisoquinoline. This strategy involves the protection of the exocyclic amine, followed by the reduction of the heterocyclic ring system, and concluding with the deprotection of the amine.

The Necessity of a Protecting Group Strategy

Direct catalytic hydrogenation of 3-aminoisoquinoline is often fraught with challenges. The primary amine can interact with the metal catalyst, leading to catalyst poisoning and reduced efficiency. Furthermore, the presence of a basic amine can promote side reactions, resulting in a complex mixture of products and a low yield of the desired tetrahydroisoquinoline.

To circumvent these issues, a protecting group strategy is employed. The acetylation of the 3-amino group to form N-(isoquinolin-3-yl)acetamide serves a dual purpose:

-

Deactivation of the Amine: The acetyl group withdraws electron density from the nitrogen atom, reducing its basicity and nucleophilicity. This prevents unwanted interactions with the catalyst and side reactions.

-

Enhanced Stability: The resulting acetamide is more stable under the hydrogenation conditions than the free amine.

This protective measure is a classic example of strategic functional group manipulation to achieve a clean and efficient transformation.

The Choice of Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for the reduction of the isoquinoline ring system to its tetrahydro derivative. This technique offers several advantages:

-

High Selectivity: Catalytic hydrogenation can be highly selective for the reduction of the aromatic rings without affecting other functional groups, such as the amide.

-

Clean Reaction: The only byproduct is typically the reduced solvent (if any), leading to a straightforward work-up.

-

Scalability: The process is readily scalable, making it suitable for both laboratory and industrial applications.

The choice of catalyst is critical for the success of the hydrogenation. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and commonly used catalyst for the reduction of aromatic heterocycles.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of N-(isoquinolin-3-yl)acetamide (Acetylation)

This initial step protects the exocyclic amine of 3-aminoisoquinoline.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminoisoquinoline (1.0 eq.) in glacial acetic acid (10 vol.).

-

To this solution, add acetic anhydride (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and then pour it into ice-water (20 vol.).

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford N-(isoquinolin-3-yl)acetamide as a solid.

| Parameter | Value |

| Starting Material | 3-Aminoisoquinoline |

| Reagent | Acetic Anhydride |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux (~118 °C) |

| Reaction Time | 2 hours |

| Expected Yield | >90% |

Step 2: Synthesis of this compound (Hydrogenation and Deprotection)

This one-pot procedure combines the reduction of the isoquinoline ring and the hydrolysis of the protecting group.

Protocol:

-

To a high-pressure hydrogenation vessel, add N-(isoquinolin-3-yl)acetamide (1.0 eq.) and platinum(IV) oxide (PtO₂, 0.05 eq.).

-

Add a mixture of methanol (15 vol.) and concentrated hydrochloric acid (1.5 vol.) as the solvent.

-

Seal the vessel and purge with hydrogen gas (3 cycles).

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals of this compound hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH) and extracted with an organic solvent.

| Parameter | Value |

| Starting Material | N-(isoquinolin-3-yl)acetamide |

| Catalyst | Platinum(IV) oxide (PtO₂) |

| Solvent | Methanol / Conc. HCl |

| Hydrogen Pressure | 50 psi |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Expected Yield | Good to moderate |

Part 3: Visualization of the Synthetic Pathway

Caption: Overall synthetic pathway for this compound.

Part 4: Physicochemical Properties

A summary of the key physicochemical properties of the final product is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | N/A |

| Molecular Weight | 148.21 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, and water (as hydrochloride salt) | N/A |

Conclusion

The two-step synthesis of this compound from 3-aminoisoquinoline, involving a strategic N-acetylation followed by catalytic hydrogenation and in-situ deprotection, represents an efficient and reliable method for accessing this valuable building block. The rationale behind each step, from the choice of protecting group to the selection of the reduction conditions, is grounded in fundamental principles of organic chemistry, ensuring a high-yielding and clean transformation. This in-depth guide provides the necessary details for researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.

References

-

Skupinska, K. A., McEachern, E. J., & Skerlj, R. T. (2002). Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. The Journal of Organic Chemistry, 67(22), 7890–7893. [Link]

An In-depth Technical Guide to the Preparation of 3-Amino-5,6,7,8-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for the preparation of 3-amino-5,6,7,8-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry. The document delves into the strategic considerations behind the synthetic design, offering detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Executive Summary

3-Amino-5,6,7,8-tetrahydroisoquinoline is a key heterocyclic motif present in a wide array of biologically active compounds. Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, making it a privileged scaffold in the design of novel therapeutics. This guide outlines a robust and reproducible synthetic strategy commencing from isoquinoline, proceeding through nitration and subsequent reduction of the nitro group, and culminating in the catalytic hydrogenation of the aromatic core to yield the target molecule. The rationale behind the choice of reagents and reaction conditions is discussed in detail, providing a foundational understanding for the practical execution and potential optimization of this synthetic sequence.

Introduction: The Significance of the 3-Amino-5,6,7,8-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] The introduction of an amino group at the 3-position of the saturated ring endows the molecule with a crucial handle for further chemical modification, allowing for the exploration of vast chemical space in the pursuit of enhanced biological activity and optimized pharmacokinetic profiles. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, underscoring their importance in modern drug discovery.

This guide focuses on a logical and efficient multi-step synthesis of 3-amino-5,6,7,8-tetrahydroisoquinoline, providing both the theoretical underpinnings and practical instructions necessary for its successful preparation in a laboratory setting.

Synthetic Strategy: A Three-Step Approach

The most strategically sound and commonly employed approach for the synthesis of 3-amino-5,6,7,8-tetrahydroisoquinoline involves a three-step sequence starting from the readily available isoquinoline. This strategy is predicated on the initial functionalization of the electron-deficient pyridine ring, followed by the reduction of the newly introduced functional group, and finally, the saturation of the heterocyclic ring system.

Part 1: Electrophilic Nitration of Isoquinoline

The initial step involves the regioselective introduction of a nitro group at the 3-position of the isoquinoline ring. This is achieved through electrophilic aromatic substitution. While nitration of isoquinoline itself can lead to a mixture of isomers, the 5-nitroisoquinoline is typically the major product. To achieve substitution at the 3-position, a multi-step approach is often necessary, for instance, by utilizing a directing group or by synthesizing the isoquinoline ring with the nitro group already in place. However, for the purpose of a direct approach, we will consider the nitration of a pre-functionalized isoquinoline. For example, the nitration of 3-methoxymethylisoquinoline directs the nitro group to the 5-position.[2] A more direct, albeit lower yielding, method for the synthesis of 3-nitroisoquinoline can be achieved under specific conditions.

Experimental Protocol: Synthesis of 3-Nitroisoquinoline (Illustrative)

-

Materials:

-

Isoquinoline

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium Carbonate solution

-

Organic solvent (e.g., Dichloromethane)

-

Drying agent (e.g., Anhydrous Sodium Sulfate)

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add isoquinoline to the cooled sulfuric acid with constant stirring.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the isoquinoline solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield 3-nitroisoquinoline.

-

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.

-

Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Part 2: Reduction of the Nitro Group to an Amine

The second step focuses on the reduction of the nitro group in 3-nitroisoquinoline to the corresponding amino group, yielding 3-aminoisoquinoline. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation or the use of metal/acid combinations such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Experimental Protocol: Synthesis of 3-Aminoisoquinoline

-

Materials:

-

3-Nitroisoquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Organic solvent (e.g., Ethyl Acetate)

-

Drying agent (e.g., Anhydrous Sodium Sulfate)

-

-

Procedure:

-

Suspend 3-nitroisoquinoline in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain 3-aminoisoquinoline.

-

The product can be further purified by recrystallization or column chromatography.

-

Trustworthiness of the Protocol:

The reduction of aromatic nitro compounds using tin(II) chloride is a well-established and reliable method. The progress of the reaction can be easily monitored by TLC, and the work-up procedure is straightforward, ensuring a high degree of reproducibility.

Part 3: Catalytic Hydrogenation of 3-Aminoisoquinoline

The final and critical step is the saturation of the isoquinoline ring system to afford the desired 3-amino-5,6,7,8-tetrahydroisoquinoline. This is typically achieved through catalytic hydrogenation, where the aromatic rings are reduced in the presence of a metal catalyst and a hydrogen source. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation.

Experimental Protocol: Synthesis of 3-Amino-5,6,7,8-tetrahydroisoquinoline

-

Materials:

-

3-Aminoisoquinoline

-

Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on Carbon (Rh/C)

-

Solvent (e.g., Acetic Acid, Ethanol)

-

Hydrogen gas source

-

Filtration aid (e.g., Celite)

-

Sodium bicarbonate solution

-

-

Procedure:

-

Dissolve 3-aminoisoquinoline in a suitable solvent in a high-pressure hydrogenation vessel.

-

Add the catalyst to the solution.

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating for an extended period (e.g., 24-48 hours), monitoring the uptake of hydrogen.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of filtration aid to remove the catalyst.

-

Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent and concentrate under reduced pressure to yield 3-amino-5,6,7,8-tetrahydroisoquinoline.

-

Expertise and Experience in Protocol Design:

The choice of catalyst is critical for the successful hydrogenation of the heterocyclic ring. Platinum and rhodium-based catalysts are often effective for the reduction of aromatic systems.[2] The use of an acidic solvent like acetic acid can facilitate the hydrogenation by protonating the nitrogen atom, thereby activating the ring towards reduction. The progress of the reaction is monitored by the cessation of hydrogen uptake, indicating the complete saturation of the aromatic system.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data (Illustrative) |

| 3-Nitroisoquinoline | C₉H₆N₂O₂ | 174.16 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 3-Aminoisoquinoline | C₉H₈N₂ | 144.17 | mp 174-178 °C; ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 3-Amino-5,6,7,8-tetrahydroisoquinoline | C₉H₁₂N₂ | 148.21 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry confirming the saturated ring |

Conclusion

The synthesis of 3-amino-5,6,7,8-tetrahydroisoquinoline presented in this guide provides a reliable and adaptable framework for researchers in the field of medicinal chemistry. By understanding the underlying principles of each synthetic step, from electrophilic nitration to catalytic hydrogenation, scientists can confidently produce this valuable building block for the development of novel therapeutic agents. The detailed protocols and the rationale behind the experimental choices are intended to serve as a practical resource for the synthesis and further exploration of the chemical and biological properties of this important class of molecules.

References

-

Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. PrepChem.com. [Link]

- Enantioselective Hydrogenation of Isoquinolines. (2013).

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Chemical Reviews, 121(15), 9446-9555.

- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega, 6(11), 8332-8339.

- New strategy for the synthesis of tetrahydroisoquinoline alkaloids. (2003). Organic Letters, 5(11), 1899-1902.

- Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. (2019). Chemical Science, 10(4), 1143-1148.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(4), 515-535.

- Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. (2020).

- Asymmetric hydrogenation of 3-substituted isoquinolinium salts. (2021). Asian Journal of Organic Chemistry, 10(9), 2370-2373.

- Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. (2017). Organic Letters, 19(17), 4568-4571.

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

(PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate. [Link]

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). Molecules, 26(16), 4987.

-

(PDF) Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. ResearchGate. [Link]

Sources

Retrosynthesis of 5,6,7,8-Tetrahydroisoquinolin-3-amine: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the retrosynthesis of 5,6,7,8-tetrahydroisoquinolin-3-amine, a valuable scaffold in medicinal chemistry. The guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of plausible synthetic strategies, the rationale behind experimental choices, and field-proven insights. Two primary retrosynthetic pathways are dissected: the "Aromatize then Reduce" strategy, commencing with the synthesis of the aromatic 3-aminoisoquinoline followed by catalytic hydrogenation, and the "Cyclize then Functionalize" approach, which involves the initial construction of the tetrahydroisoquinoline core with subsequent introduction of the amino functionality. Each strategy is substantiated with detailed mechanistic explanations, step-by-step experimental protocols, and visual aids in the form of Graphviz diagrams to elucidate key transformations. This guide aims to serve as a practical and authoritative resource for the efficient and logical synthesis of this important heterocyclic amine.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 5,6,7,8-tetrahydroisoquinoline moiety is a privileged scaffold in drug discovery, forming the core structure of numerous biologically active compounds. Its rigid, three-dimensional framework allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The presence of a basic nitrogen atom and the potential for diverse functionalization make it a versatile building block in the design of novel therapeutics. Specifically, the 3-amino substituted analogue, this compound, presents a key primary amine handle for further elaboration, making its efficient synthesis a topic of considerable interest for medicinal chemists. This guide will explore logical and efficient retrosynthetic approaches to this target molecule.

Retrosynthetic Strategy I: Aromatize then Reduce

This initial strategy focuses on the construction of the aromatic isoquinoline ring system, followed by the selective reduction of the carbocyclic ring. This approach leverages the well-established chemistry of isoquinoline synthesis.

Retrosynthetic Analysis

The primary disconnection in this strategy is the reduction of the 5,6,7, and 8 positions of the tetrahydroisoquinoline ring. This leads back to the aromatic precursor, 3-aminoisoquinoline. The synthesis of 3-aminoisoquinoline can be approached through several established methods, including the Hofmann rearrangement of isoquinoline-3-carboxamide.

Caption: Retrosynthetic analysis of Strategy I.

Forward Synthesis: Experimental Protocols

This precursor can be synthesized from isoquinoline through a variety of methods, including oxidation of 3-methylisoquinoline or via a Pomeranz-Fritsch type reaction with appropriate precursors.

The conversion of the carboxylic acid to the primary amide is a standard transformation.

-

Protocol:

-

Suspend isoquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in a fresh portion of solvent and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).

-

Stir the mixture vigorously for 1-2 hours.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to afford isoquinoline-3-carboxamide.

-

The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one less carbon atom.

-

Protocol:

-

Prepare a solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a cold (0 °C) aqueous solution of sodium hydroxide.

-

Add isoquinoline-3-carboxamide (1.0 eq) to the freshly prepared sodium hypobromite solution.

-

Warm the reaction mixture and maintain the temperature according to literature procedures, typically between 50-80 °C, until the reaction is complete (monitored by TLC).

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-aminoisoquinoline.[1]

-

The final step involves the selective reduction of the carbocyclic ring. The presence of the amino group can sometimes interfere with certain catalysts; therefore, protection of the amine may be necessary. The benzyloxycarbonyl (Cbz) group is a suitable choice as it can be removed by hydrogenolysis concurrently with the ring reduction.

-

Protocol (with N-protection):

-

Protection: Dissolve 3-aminoisoquinoline (1.0 eq) in a suitable solvent (e.g., dioxane/water or THF). Add a base such as sodium carbonate or triethylamine, followed by benzyl chloroformate (Cbz-Cl, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Extract the Cbz-protected amine and purify.

-

Hydrogenation: Dissolve the Cbz-protected 3-aminoisoquinoline in a suitable solvent such as ethanol or acetic acid. Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by an appropriate method, such as acid-base extraction or column chromatography.

-

-

Expertise & Experience: The choice of a Cbz protecting group is strategic. It is stable to a range of reaction conditions but is readily cleaved under the same catalytic hydrogenation conditions used for the ring reduction, making the deprotection step concomitant with the final transformation and improving overall efficiency.[2] The use of acidic solvent like acetic acid during hydrogenation can sometimes improve the reaction rate by preventing catalyst poisoning by the amine.

Retrosynthetic Strategy II: Cyclize then Functionalize

This alternative strategy involves the initial construction of the tetrahydroisoquinoline ring system, followed by the introduction or modification of a functional group at the 3-position to yield the desired amine.

Retrosynthetic Analysis

This approach offers multiple disconnection possibilities. A highly convergent route involves the Bischler-Napieralski cyclization of an N-acylated-2-(1-cyclohexenyl)ethylamine, followed by reduction. Another viable pathway proceeds through a 3-oxo-tetrahydroisoquinoline intermediate, which can be converted to the amine via reductive amination.

Caption: Retrosynthetic analysis of Strategy II, showcasing two distinct pathways.

Forward Synthesis: Pathway A - Bischler-Napieralski Approach

This key starting material can be prepared from 1-cyclohexene-1-acetonitrile.

-

Protocol:

-

To a solution of 1-cyclohexene-1-acetonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) at 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete.

-

Carefully quench the reaction with water and an aqueous solution of sodium hydroxide.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Dry the organic extracts and concentrate under reduced pressure to obtain 2-(1-cyclohexenyl)ethylamine.

-

The primary amine is acylated, in this case with formic acid, to prepare the substrate for the Bischler-Napieralski reaction.

-

Protocol:

-

Dissolve 2-(1-cyclohexenyl)ethylamine (1.0 eq) in an excess of formic acid.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and pour it into water.

-

Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Wash the organic extracts, dry, and concentrate to yield N-formyl-2-(1-cyclohexenyl)ethylamine.

-

This intramolecular electrophilic aromatic substitution reaction forms the dihydroisoquinoline ring.

-

Protocol:

-

Dissolve N-formyl-2-(1-cyclohexenyl)ethylamine (1.0 eq) in a suitable solvent such as acetonitrile or toluene.

-

Add a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 0 °C.

-

Heat the reaction mixture at reflux until the cyclization is complete.

-

Cool the mixture and carefully quench with ice-water.

-

Basify the solution and extract the product with an organic solvent.

-

Dry and concentrate the organic extracts to give the crude 3,4,5,6,7,8-hexahydroisoquinoline.[3]

-

The resulting enamine/imine tautomers are reduced to the final product.

-

Protocol:

-

Dissolve the crude hexahydroisoquinoline from the previous step in a suitable solvent like methanol or ethanol.

-

Add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.

-

Stir the reaction at room temperature until the reduction is complete.

-

Quench the reaction with water and remove the solvent under reduced pressure.

-

Extract the product into an organic solvent, dry, and concentrate.

-

Purify the final product by column chromatography or distillation.

-

Forward Synthesis: Pathway B - Reductive Amination Approach

This pathway requires a cyclohexanone with a protected aminoethyl side chain at the 2-position. This can be achieved through various methods, such as the Gabriel synthesis with 2-(2-bromoethyl)cyclohexanone.

-

Protocol (via Gabriel Synthesis):

-

Synthesize 2-(2-bromoethyl)cyclohexanone from cyclohexanone via a multi-step sequence (e.g., Wittig reaction followed by hydrobromination).

-

React 2-(2-bromoethyl)cyclohexanone with potassium phthalimide in a polar aprotic solvent like DMF.[4][5][6][7]

-

Heat the reaction mixture to facilitate the S_N2 reaction.

-

After completion, the phthalimide-protected intermediate can be carried forward to the next step.

-

An intramolecular reductive amination can be envisioned to form a decahydroisoquinoline derivative.

-

Protocol:

-

Deprotect the phthalimide group using hydrazine hydrate to reveal the primary amine.

-

The resulting amino-ketone can undergo spontaneous intramolecular cyclization to form an enamine/imine intermediate.

-

Treat this intermediate with a reducing agent like sodium cyanoborohydride (NaBH₃CN) in a suitable solvent under mildly acidic conditions to yield the decahydroisoquinoline.[1][8][9][10][11]

-

Selective oxidation of the decahydroisoquinoline at the 3-position would be required. This can be a challenging step and may require specific directing groups.

The final step involves the conversion of the ketone to the primary amine.

-

Protocol:

-

Dissolve the 3-oxo-octahydroisoquinoline (1.0 eq) in a suitable solvent (e.g., methanol).

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), and a catalytic amount of acid (e.g., acetic acid).

-

Stir the reaction at room temperature until the imine formation and subsequent reduction are complete.

-

Work up the reaction by quenching with water, basifying, and extracting the product.

-

Purify the final product to obtain this compound.

-

Data Summary and Comparison of Strategies

| Strategy | Key Intermediate | Key Reactions | Advantages | Challenges |

| I: Aromatize then Reduce | 3-Aminoisoquinoline | Hofmann Rearrangement, Catalytic Hydrogenation | Well-established aromatic chemistry, commercially available starting materials. | Potential for catalyst poisoning by the amine, may require protection/deprotection steps. |

| IIA: Bischler-Napieralski | 2-(1-Cyclohexenyl)ethylamine | Bischler-Napieralski Cyclization, Reduction | Convergent, avoids handling of aromatic amines in the final step. | Synthesis of the cyclohexenyl ethylamine precursor, regioselectivity in some Bischler-Napieralski reactions. |

| IIB: Reductive Amination | 3-Oxo-decahydroisoquinoline | Gabriel Synthesis, Intramolecular Reductive Amination, Oxidation, Reductive Amination | Potentially high stereocontrol. | Multi-step synthesis of the precursor, challenging selective oxidation step. |

Conclusion

The retrosynthetic analysis of this compound reveals two primary, viable synthetic strategies. The "Aromatize then Reduce" approach is classical and relies on robust, well-documented reactions. Its main consideration is the management of the amino group during the final reduction step. The "Cyclize then Functionalize" strategy, particularly via the Bischler-Napieralski reaction, offers a more convergent and potentially more efficient route, provided the synthesis of the key cyclohexenyl ethylamine precursor is optimized. The reductive amination pathway, while conceptually elegant, presents more synthetic challenges, particularly in the selective oxidation step. The choice of the optimal route will depend on the specific resources, expertise, and scale of the synthesis. This guide provides the foundational knowledge and detailed protocols to enable drug development professionals to make an informed decision and successfully synthesize this valuable molecular scaffold.

References

-

Gabriel Synthesis. Master Organic Chemistry. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Catalytic synthesis of 3(2H)-isoquinolinones and 3-aminoisoquinolines. Request PDF. [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

What is the product of a Dieckmann condensation of dimethyl adipate? Chemistry Stack Exchange. [Link]

-

An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents. The Royal Society of Chemistry. [Link]

-

Amino Acid-Protecting Groups. SciSpace. [Link]

-

Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]

-

A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. Request PDF. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

The Preparation of 3-Aminoisoquinoline and Related Compounds. Datapdf. [Link]

-

Protection Reactions. Wiley-VCH. [Link]

-

Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. The Royal Society of Chemistry. [Link]

-

Synthesis of 3,4,5,6, 7 ,8-hexahydro-1-substituted phenyl isoquinoline and 3,4. Zenodo. [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]

-

A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Toppr. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Propose mechanisms for the two Dieckmann condensations just shown... Study Prep in Pearson+. [Link]

-

Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]

-

Reductive Amination. Chemistry LibreTexts. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. [Link]

-

The Gabriel Synthesis. Chemistry Steps. [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

-

The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

-

Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Request PDF. [Link]

- Process for the hydrogenation of nitriles to primary amines.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 3. zenodo.org [zenodo.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-3-amine: Core Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 3-position of this saturated heterocyclic system offers a valuable handle for further functionalization, enabling the exploration of new chemical space in drug discovery programs. This guide provides an in-depth analysis of the key starting materials and synthetic strategies for the preparation of 5,6,7,8-Tetrahydroisoquinolin-3-amine, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies: Building the 3-Aminopyridine Ring on a Cyclohexane Framework

The synthesis of this compound fundamentally involves the construction of a 3-aminopyridine ring fused to a cyclohexane core. Retrosynthetic analysis reveals two primary strategic disconnections, which dictate the choice of starting materials:

-

Multicomponent Condensation Approach: This strategy involves the one-pot assembly of the tetrahydroisoquinoline ring system from simple, acyclic precursors and a cyclohexane-based starting material.

-

Stepwise Annulation Approach: This more traditional approach involves the sequential reaction of a functionalized cyclohexane derivative with reagents that build the pyridine ring in a stepwise fashion.

This guide will delve into the specifics of each approach, highlighting the key starting materials and providing illustrative experimental protocols.

Approach 1: Multicomponent Synthesis from Cyclohexanone Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single operation. For the synthesis of a 3-amino-substituted tetrahydroisoquinoline, a variation of the well-established Bohlmann-Rahtz pyridine synthesis can be envisioned, starting from a readily available cyclohexanone derivative.

Key Starting Materials:

-

Cyclohexanone: The foundational carbocyclic building block.

-

Enamine/Enolate of Cyclohexanone: Activation of cyclohexanone is crucial for its participation in the initial condensation step. This is typically achieved in situ.

-

β-Ketonitrile or a related 1,3-dicarbonyl compound: This component provides atoms C-1, C-8a, and C-8 of the isoquinoline core. A plausible candidate is cyanoacetone .

-

Ammonia or an ammonium salt (e.g., ammonium acetate): This serves as the nitrogen source for the pyridine ring.

Mechanistic Rationale and Workflow:

The proposed synthesis commences with the Knoevenagel condensation of cyclohexanone with cyanoacetone, catalyzed by a base, to form an α,β-unsaturated nitrile. Subsequent Michael addition of an enamine, derived from another molecule of cyclohexanone and ammonia, to this intermediate would generate a key acyclic adduct. Intramolecular cyclization and subsequent aromatization via elimination of water and hydrogen would then furnish the desired 3-amino-tetrahydroisoquinoline core.

Caption: Proposed multicomponent reaction pathway for the synthesis of this compound.

Experimental Protocol (Illustrative):

Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Analogous Procedure) [1]

This protocol for a related compound illustrates the general principles of the multicomponent approach.

-

Reaction Setup: To a solution of cyclohexanone (10 mmol) in absolute ethanol (30 mL), add benzaldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (20 mmol).

-

Reaction Conditions: Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Note: For the synthesis of the target this compound, this protocol would need to be adapted, likely by replacing benzaldehyde and malononitrile with a suitable C2 synthon that would lead to the desired substitution pattern.

Approach 2: Stepwise Annulation via Condensation with Cyanoacetamide

A more classical and often more controllable approach involves the condensation of a cyclohexanone derivative with a reagent that provides the C1, C2, and N atoms of the isoquinoline ring. Cyanoacetamide is an excellent candidate for this role, as it can readily participate in condensation reactions and the resulting cyano group can be a precursor to or be accompanied by an amino group at the desired position.

Key Starting Materials:

-

2-Functionalized Cyclohexanone: A cyclohexanone bearing an activating group at the 2-position is required to direct the cyclization. A common choice is 2-formylcyclohexanone or its enol ether/enamine equivalents.

-

Cyanoacetamide: This reagent provides the N, C1, and C3 atoms of the isoquinoline ring, with the amide and cyano functionalities poised for cyclization and formation of the 3-amino group.

Mechanistic Rationale and Workflow:

The synthesis begins with the Knoevenagel condensation of 2-formylcyclohexanone with cyanoacetamide. The resulting adduct undergoes an intramolecular cyclization via the attack of the enolate of the cyclohexane ring onto the cyano group (a Thorpe-Ziegler type reaction). Tautomerization of the cyclized intermediate leads to the formation of the 3-amino-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline. Subsequent reduction of the oxo group and aromatization would yield the target molecule.

Caption: Stepwise annulation pathway for the synthesis of this compound.

Experimental Protocol (Illustrative):

Synthesis of Substituted 5,6,7,8-Tetrahydroisoquinolines (General Procedure) [2][3]

This generalized protocol is based on similar syntheses of related tetrahydroisoquinolines.

-

Condensation: A mixture of a substituted cyclohexanone (1 equivalent) and cyanoacetamide (1.1 equivalents) in a suitable solvent (e.g., ethanol, butanol) is treated with a basic catalyst (e.g., piperidine, sodium ethoxide). The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Isolation of Intermediate: Upon cooling, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization.

-

Further Transformations: The resulting intermediate (e.g., a 2-oxo- or 2-thioxo-tetrahydroisoquinoline derivative) can then be subjected to further reactions, such as reduction and dehydration, to afford the fully aromatized 3-amino-5,6,7,8-tetrahydroisoquinoline.

Comparative Analysis of Starting Materials and Strategies

| Strategy | Starting Materials | Advantages | Disadvantages |

| Multicomponent Reaction | Cyclohexanone, Cyanoacetone, Ammonia | High atom economy, operational simplicity, rapid access to molecular complexity. | Reaction optimization can be challenging, potential for side product formation, control of regioselectivity can be difficult. |

| Stepwise Annulation | 2-Formylcyclohexanone, Cyanoacetamide | More controllable, intermediates can be isolated and characterized, generally higher yielding for specific isomers. | Longer synthetic sequence, may require protection/deprotection steps, starting materials can be more complex to prepare. |

Conclusion

The synthesis of this compound can be approached through several strategic routes, with the choice of starting materials being dictated by the chosen synthetic plan. Multicomponent reactions starting from simple cyclohexanones offer a rapid and efficient entry into this scaffold, while stepwise annulation provides a more controlled and often higher-yielding, albeit longer, alternative. The selection of the optimal synthetic strategy will depend on the specific requirements of the research program, including the desired scale of the synthesis, the availability of starting materials, and the need for analog synthesis. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important class of molecules.

References

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. 2021 Mar; 26(6): 1618. [Link]

-

Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules. 2011; 16(12): 10356–10368. [Link]

-

Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines. ResearchGate. 2020. [Link]

Sources

- 1. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

5,6,7,8-Tetrahydroisoquinolin-3-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroisoquinolin-3-amine

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Its rigid framework and three-dimensional character make it an attractive template for designing ligands that interact with a wide range of biological targets. This guide focuses on a specific, synthetically valuable derivative: This compound .

The introduction of a primary amino group at the 3-position of the pyridine ring transforms the THIQ core into a versatile building block. This amino group serves as a critical chemical handle for diversification, enabling researchers to systematically modify the molecule and explore structure-activity relationships (SAR). This document provides a comprehensive overview of the core chemical properties, reactivity, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound combines a partially saturated carbocyclic ring fused to a pyridine nucleus, which is substituted with a primary amine. This unique amalgamation of an aliphatic ring, an aromatic heterocycle, and a reactive functional group dictates its chemical behavior and physical properties.

Core Physicochemical Data

The fundamental properties of the parent 5,6,7,8-tetrahydroisoquinoline scaffold provide a baseline for understanding the 3-amino derivative. Specific experimental data for the title compound is limited, but reliable predictions can be made based on its structure.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₁₂N₂ | - |

| Molecular Weight | 148.21 g/mol | - |

| Appearance | Expected to be a solid at room temperature | - |

| Boiling Point (Parent) | 106-108 °C at 13 mmHg | [3][4] |

| Density (Parent) | 1.03 g/mL at 25 °C | [3][4] |

| Refractive Index (Parent) | n20/D 1.545 | [3][4] |

| Basicity (pKa) | The molecule possesses two basic centers: the secondary amine within the heterocyclic ring (N-2) and the exocyclic primary amine (C3-NH₂). The N-2 nitrogen is expected to be the more basic of the two, behaving similarly to a secondary aliphatic amine. The C3-NH₂ group, being attached to an aromatic ring, will have its basicity reduced due to resonance delocalization of the lone pair into the pyridine system. | - |

| Solubility | Expected to show moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and limited solubility in nonpolar solvents. Its basic nature allows for the formation of water-soluble salts (e.g., hydrochloride) upon treatment with acid. | - |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The expected spectral features are outlined below.

-

¹H NMR: The proton NMR spectrum would be characterized by distinct regions. Aromatic protons on the pyridine ring would appear in the downfield region. The four sets of methylene protons (at C5, C6, C7, and C8) of the saturated ring would resonate in the upfield aliphatic region, likely as complex multiplets. The protons of the NH₂ group would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would show nine distinct signals corresponding to the nine carbon atoms. Carbons of the aromatic pyridine ring would appear in the downfield region (approx. 110-160 ppm), while the sp³ hybridized carbons of the saturated ring would be found in the upfield region (approx. 20-50 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Characteristic peaks would include:

-

A doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

-

C-H stretching vibrations for the aromatic and aliphatic portions just above and below 3000 cm⁻¹, respectively.

-

C=C and C=N stretching absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring.

-

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion (M⁺) peak at m/z 148. The fragmentation pattern would likely involve the loss of small neutral molecules and radicals from the saturated ring, similar to the parent 5,6,7,8-tetrahydroisoquinoline structure.[5]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical building block.

Synthetic Strategies

While numerous methods exist for constructing the tetrahydroisoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, a common strategy to access the 3-amino derivative involves building the core and then introducing the amino group.[2][6] A plausible synthetic pathway would involve the cyclization of a suitably substituted phenylethylamine derivative, followed by nitration of the resulting aromatic ring and subsequent reduction of the nitro group to the desired amine.

Caption: Proposed synthetic workflow for this compound.

Key Chemical Reactions

The reactivity of this molecule is dominated by the primary amino group, making it a versatile intermediate for further chemical elaboration.

Caption: Key reactivity pathways of this compound.

-

N-Acylation: The primary amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a common strategy for creating libraries of compounds for biological screening.

-

N-Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines. The extent of alkylation can be controlled by stoichiometry and reaction conditions.

-

Diazotization and Subsequent Reactions: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary amino group into a diazonium salt. This intermediate is highly valuable as it can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to install hydroxyl, cyano, or halogen functionalities at the 3-position.

-

Reactions at the Ring Nitrogen (N-2): The secondary amine in the heterocyclic ring retains its basicity and nucleophilicity. It can be protonated by acids to form salts or undergo reactions like alkylation or acylation, though the exocyclic amine is generally more reactive under neutral or basic conditions.

Applications in Medicinal Chemistry

The THIQ scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating effects.[1][7][8][9] this compound is a strategic starting material for accessing novel analogs due to the synthetic versatility of the 3-amino group. This position can be functionalized to:

-

Introduce Pharmacophores: The amine can be used to attach other biologically active moieties or functional groups known to interact with specific receptors or enzymes.

-

Modulate Physicochemical Properties: Conversion of the amine to amides, sulfonamides, or other groups allows for fine-tuning of properties like solubility, lipophilicity (LogP), and metabolic stability.

-

Serve as a Linker: The amino group can act as an attachment point for linkers in the development of bifunctional molecules like PROTACs or in tethering the molecule to a solid support for combinatorial synthesis.

Derivatives of the parent 5,6,7,8-tetrahydroquinoline system have been investigated as inhibitors of enzymes and as ligands for various receptors, highlighting the therapeutic potential of this structural class.[8][9]

Representative Experimental Protocol: N-Acylation

This protocol describes a general procedure for the acylation of this compound with an acyl chloride.

Objective: To synthesize N-(5,6,7,8-tetrahydroisoquinolin-3-yl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Ensure the temperature remains at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(5,6,7,8-tetrahydroisoquinolin-3-yl)acetamide.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the confluence of a medicinally relevant core scaffold and a highly versatile primary amino group. Its well-defined reactivity allows for predictable and systematic chemical modification, making it an essential tool for generating compound libraries in drug discovery campaigns. A thorough understanding of its chemical properties, as detailed in this guide, is fundamental for any researcher aiming to leverage this powerful building block in the synthesis of novel, biologically active molecules.

References

-

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI. Retrieved from [Link]

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. Retrieved from [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & Hassan, A. S. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1630. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]

-

Bakhite, E. A., Abd El-Sattar, N. E., Abd El-Baseer, M. M., & El-Sayed, R. E. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 23. Retrieved from [Link]

-

5,6,7,8-tetrahydroisoquinoline. (n.d.). ChemSynthesis. Retrieved from [Link]

- Clitherow, J. W., & Bradshaw, J. (1977). U.S. Patent No. US4011229A. Washington, DC: U.S. Patent and Trademark Office.

-

Hussain, S. M., & Giri, R. (1988). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 2419-2421. Retrieved from [Link]

-

Tereshchenko, D., & Zablotskaya, A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Retrieved from [Link]

-

Biologically active 5,6,7,8-THQ derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]

-

5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Kumar, A., Singh, A., Kumar, K., & Singh, R. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14616–14641. Retrieved from [Link]

-

5,6,7,8-tetrahydroisoquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

-

Glushkov, V. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2197. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 5,6,7,8-四氢异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinolin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the core physical and chemical properties of 5,6,7,8-Tetrahydroisoquinolin-3-amine. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Understanding the physicochemical properties of its derivatives is paramount for drug design, formulation, and development. Due to the limited availability of direct experimental data for the 3-amino isomer in peer-reviewed literature and public databases, this guide establishes a baseline using experimental data for the parent scaffold, 5,6,7,8-tetrahydroisoquinoline, and integrates high-quality in silico predictions for the title compound. We further provide standardized, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring a self-validating framework for researchers. This guide is intended for scientists in chemical research and drug development, offering both foundational data and practical methodologies.

Chemical Identity and Significance

Molecular Structure and Identifiers

This compound is a bicyclic aromatic amine. The structure consists of a pyridine ring fused to a cyclohexane ring, with a primary amine substituent at the C-3 position of the isoquinoline core.

-

Molecular Formula: C₉H₁₂N₂

-

Molecular Weight: 148.21 g/mol

-

General Class: Aromatic Heterocycle, Bicyclic Amine

A definitive CAS Registry Number for the 3-amino isomer is not readily found in major public chemical databases as of the latest search. Researchers should verify the identity of any synthesized or procured material using the spectroscopic methods outlined in Section 3.0.

Importance in Medicinal Chemistry

The tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of numerous biologically active compounds.[1] The strategic placement of functional groups, such as a primary amine, provides a critical vector for modifying a molecule's properties or for serving as a key pharmacophoric element. An amine at the 3-position can act as a hydrogen bond donor and acceptor, and its basicity is crucial for forming salts and interacting with biological targets. The overall scaffold's semi-rigid nature and lipophilicity make it an attractive starting point for developing central nervous system (CNS) agents, anticancer therapeutics, and other targeted drugs.[2]

Core Physicochemical Properties

The physicochemical properties of a drug candidate dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is sparse, we can establish a robust profile through a combination of in silico predictions and baseline experimental data from the parent scaffold.

Summary of Physicochemical Data

The following table summarizes key experimental properties for the parent scaffold, 5,6,7,8-tetrahydroisoquinoline, and computationally predicted values for the title compound, this compound.

| Property | 5,6,7,8-Tetrahydroisoquinoline (Parent Scaffold) | This compound (Title Compound) | Significance in Drug Development |

| CAS Number | 36556-06-6 | Not readily available | Unique chemical identification. |

| Physical Form | Liquid | Solid (Predicted) | Affects handling, formulation (e.g., solid dosage vs. solution). |

| Boiling Point | 106-108 °C @ 13 mmHg | > 250 °C (Predicted) | Defines purification methods (distillation) and thermal stability. |

| Melting Point | N/A | 85-95 °C (Predicted) | Critical for purity assessment and solid-state characterization. |

| Density | 1.03 g/mL at 25 °C | 1.15 ± 0.1 g/cm³ (Predicted) | Important for formulation and process chemistry calculations. |

| Refractive Index | n20/D 1.545 | 1.62 ± 0.03 (Predicted) | A quick measure of purity for liquid samples. |

| pKa (Strongest Basic) | ~5.2 (Predicted, Pyridinic N) | ~6.5 - 7.5 (Predicted, Aryl Amine) | Governs ionization at physiological pH (7.4), impacting solubility, permeability, and target binding. |

| LogP (o/w) | 2.2 (Computed)[3] | 1.4 - 1.8 (Predicted) | Measures lipophilicity, influencing membrane permeability and metabolic stability. |

| Topological Polar Surface Area (TPSA) | 12.89 Ų[3] | 38.91 Ų (Predicted) | Correlates with hydrogen bonding potential and permeability, especially for CNS penetration. |

Acidity and Basicity (pKa)

Field Insight: The pKa is arguably the most critical physicochemical parameter for an amine-containing drug candidate. It dictates the degree of ionization in different biological compartments. This compound possesses two basic centers: the pyridinic nitrogen (N-2) and the exocyclic primary amine (N-3). The primary amine is expected to be the more basic of the two. Its basicity is reduced compared to a simple alkylamine due to the electron-withdrawing nature of the aromatic ring. However, it is expected to be significantly more basic than the pyridinic nitrogen, whose lone pair is part of the aromatic system. A predicted pKa in the range of 6.5-7.5 means that at physiological pH (7.4), the compound will exist as a mixture of its neutral and protonated (cationic) forms, which has profound implications for its interaction with cell membranes and target receptors.

Lipophilicity and Solubility

Field Insight: Lipophilicity, often measured as LogP (the logarithm of the partition coefficient between octanol and water), is a key determinant of a compound's ability to cross biological membranes. The addition of a polar amino group to the tetrahydroisoquinoline scaffold is predicted to decrease the LogP from ~2.2 to the more pharmacologically favorable range of 1.4-1.8. This moderate lipophilicity is often a sweet spot, allowing for sufficient membrane permeability without leading to excessive metabolic liability or poor aqueous solubility.

Aqueous solubility is inversely related to lipophilicity and melting point. As a basic compound, the solubility of this compound is expected to be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble cationic salt.

Spectroscopic and Structural Profile

Structural confirmation is the bedrock of chemical research. The following sections describe the expected spectroscopic signatures for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

-

Aromatic Protons: Two to three distinct signals in the aromatic region (~6.5-8.5 ppm), corresponding to the protons on the pyridine ring.

-

Aliphatic Protons: A series of multiplets in the aliphatic region (~1.8-3.0 ppm) corresponding to the eight protons of the saturated cyclohexane ring.

-

Amine Protons: A broad singlet (~3.5-5.0 ppm, exchangeable with D₂O) corresponding to the two protons of the NH₂ group.

-

-

¹³C NMR: The carbon NMR spectrum should show nine distinct signals, confirming the total number of carbon atoms. Expected chemical shifts would include signals in the aromatic region (~110-150 ppm) and the aliphatic region (~20-40 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the preferred method. The spectrum should show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight (approx. 149.107). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

N-H Stretch: A medium-to-strong doublet around 3300-3400 cm⁻¹, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C and C=N Stretch: Bands in the 1500-1650 cm⁻¹ region.

Standard Experimental Methodologies

To ensure data integrity, the following standardized protocols are recommended for the empirical determination of key physical properties.

Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities will broaden and depress the melting range.

Protocol:

-

Ensure the sample is completely dry and free of solvent.

-

Load a small amount of the crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into a calibrated digital melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.

-

Perform a second measurement with a fresh sample, heating at a slow rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment (Kinetic Method)

Causality: Kinetic solubility provides a high-throughput measure of how readily a compound dissolves from a solid form (often from a DMSO stock), mimicking early-stage drug discovery conditions. It is a critical parameter for ensuring a compound can reach a sufficient concentration to exert its biological effect in aqueous assay buffers.

Protocol:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a large volume of aqueous buffer (e.g., 198 µL) at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Seal the plate and shake vigorously at room temperature for a defined period (e.g., 2 hours).

-

Filter the samples to remove any precipitated material (e.g., using a filter plate).

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a calibration curve.

Caption: High-Throughput Kinetic Solubility Workflow.

Handling, Storage, and Safety

-

Handling: Based on the properties of related aromatic amines, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: As a primary amine, the compound is susceptible to oxidation and may be light-sensitive. It is recommended to store the material in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to ensure long-term stability.

-

Safety: The parent 5,6,7,8-tetrahydroquinoline scaffold is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[4] Similar precautions should be taken for the 3-amino derivative.

Conclusion

This compound is a valuable chemical scaffold with physicochemical properties that make it an attractive starting point for drug discovery programs. This guide establishes its foundational profile, highlighting a predicted pKa of ~6.5-7.5 and a LogP of ~1.4-1.8, which are favorable for developing orally bioavailable drug candidates. While direct experimental data remains to be published, the provided in silico data, contextualized with empirical data from the parent scaffold and standardized experimental workflows, offers a robust framework for researchers. The methodologies outlined herein provide a clear path for the empirical validation required for advancing compounds from discovery to development.

References

-

G. F. S. Santos, et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. Molecules, 25(23), 5561. [Link]

-

PubChem. 5,6,7,8-Tetrahydroquinoline Compound Summary (CID 66335). [Link]

-

ChemAxon. pKa and logD Prediction Tools. [Link]

-

S. V. Kuda, et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines. International Journal of Molecular Sciences, 23(7), 3781. [Link]

-

PubChem. 5,6,7,8-Tetrahydroisoquinoline Compound Summary (CID 119010). [Link]

-

R. Gandolfi, et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]

-

A. A. El-Sayed, et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors. Scientific Reports, 14(1), 3988. [Link]

-